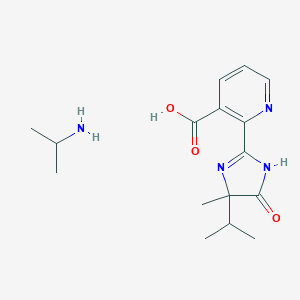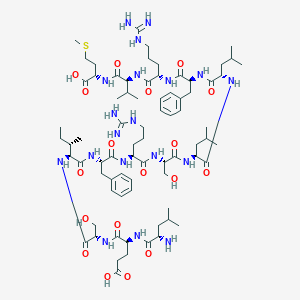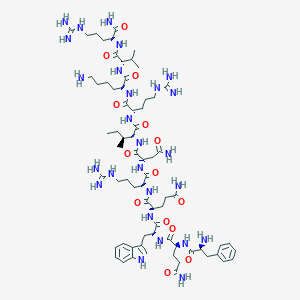
环状生长抑素
描述
环状生长抑素是一种肽类激素,它可以抑制生长激素的释放。 它通过与垂体细胞表面的生长抑素受体结合来发挥作用,从而抑制生长激素的释放 .
科学研究应用
环状生长抑素已在各种情况下得到研究:
癌症研究: 它抑制生长抑素受体 1 型 (SSTR1) 信号传导并降低结直肠癌 (CRC) 细胞的细胞增殖.
神经内分泌疾病: 其生长抑素受体拮抗作用使其与管理神经内分泌肿瘤有关。
生长调节: 通过调节生长激素的释放,环状生长抑素可能具有治疗意义。
作用机制
环状生长抑素的作用机制涉及与生长抑素受体 (SSTR) 结合,特别是 SSTR1。这种相互作用抑制下游信号通路,影响细胞增殖和激素释放。
生化分析
Biochemical Properties
Cyclosomatostatin interacts with somatostatin receptors, particularly somatostatin receptor type 1 (SSTR1). It inhibits the signaling pathways mediated by these receptors, thereby blocking the effects of somatostatin. This compound has been shown to decrease cell proliferation, reduce the size of ALDH+ cell populations, and inhibit sphere formation in colorectal cancer cells . Additionally, cyclosomatostatin can modulate the release of growth hormone, insulin, and glucagon by blocking somatostatin’s inhibitory effects .
Cellular Effects
Cyclosomatostatin exerts significant effects on various cell types and cellular processes. In colorectal cancer cells, it inhibits cell proliferation and reduces the size of ALDH+ cell populations . It also affects cell signaling pathways by inhibiting somatostatin receptor type 1 (SSTR1) signaling, which contributes to the quiescence of colon cancer stem cells . Furthermore, cyclosomatostatin has been shown to influence gene expression and cellular metabolism by modulating the activity of somatostatin receptors .
Molecular Mechanism
The molecular mechanism of cyclosomatostatin involves its binding to somatostatin receptors, particularly SSTR1. By antagonizing these receptors, cyclosomatostatin inhibits the downstream signaling pathways mediated by somatostatin. This includes the inhibition of enzyme activity, such as the suppression of growth hormone, insulin, and glucagon release . Additionally, cyclosomatostatin can modulate gene expression by affecting the signaling pathways regulated by somatostatin receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cyclosomatostatin have been observed to change over time. The compound is stable when stored at -20°C and can be used for up to 12 months . In vitro studies have shown that cyclosomatostatin can fully block the effects of somatostatin and partially reverse the inhibitory effects of cortistatin . Long-term effects on cellular function include the inhibition of cell proliferation and modulation of gene expression .
Dosage Effects in Animal Models
The effects of cyclosomatostatin vary with different dosages in animal models. In aged rats, cyclosomatostatin dose-dependently induces catalepsy, a model of extrapyramidal disorders . This cataleptic response can be reversed by a somatostatin analog, octreotide . Additionally, cyclosomatostatin has been shown to increase plasma levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) in tilapia . High doses of cyclosomatostatin may lead to toxic or adverse effects, such as catalepsy in aged rats .
Metabolic Pathways
Cyclosomatostatin is involved in various metabolic pathways, particularly those regulated by somatostatin receptors. It blocks the effects of somatostatin on airway β-adrenergic function, CRF-induced suppression of gastric emptying, and modulation of acetylcholine release . Additionally, cyclosomatostatin can influence metabolic flux and metabolite levels by inhibiting somatostatin receptor signaling pathways .
Transport and Distribution
Cyclosomatostatin is transported and distributed within cells and tissues through a multispecific transporter system. This system is responsible for the rapid elimination of cyclosomatostatin via the biliary pathway . The compound’s transport is driven by a sodium gradient and membrane potential, allowing it to interact with various transporters and binding proteins . Cyclosomatostatin’s localization and accumulation within cells are influenced by its interactions with these transporters .
Subcellular Localization
The subcellular localization of cyclosomatostatin is highly specific to the receptor type it interacts with. Somatostatin receptor type 1 (SSTR1) is targeted pre-synaptically to axons, while other receptor types are distributed post-synaptically to neuronal somata and dendrites . This localization is crucial for cyclosomatostatin’s activity and function, as it allows the compound to effectively modulate somatostatin receptor signaling pathways .
准备方法
合成路线和反应条件: 环状生长抑素的具体合成路线在文献中没有广泛记录。 它通常通过使用 Fmoc (9-芴甲氧羰基) 化学进行固相肽合成 (SPPS) 来获得。 在 SPPS 中,肽链在固体载体上逐个氨基酸残基地延伸,每个氨基酸残基依次添加。 保护基团用于防止偶联过程中发生不必要的副反应。
工业生产方法: 环状生长抑素的工业化生产可能涉及化学合成或在微生物系统中的重组表达。 关于大规模生产方法的详细信息有限。
化学反应分析
反应类型: 由于其稳定的环状结构,环状生长抑素不会发生广泛的化学转化。 它可能在某些条件下参与肽键水解。
常用试剂和条件:肽键水解: 可以使用胰蛋白酶或糜蛋白酶等蛋白水解酶将环状生长抑素裂解成其组成氨基酸。
固相肽合成 (SPPS): Fmoc 保护的氨基酸、偶联试剂(例如 HBTU、HATU)和碱(例如 DIEA)通常用于 SPPS。
主要产物: 环状生长抑素水解的主要产物是构成其序列的单个氨基酸。
相似化合物的比较
环状生长抑素与其他生长抑素类似物(如奥曲肽和兰瑞肽)具有相似性。 它的独特环状结构使其有别于线性类似物。
属性
IUPAC Name |
(3S,6S,9R,12S)-6-(4-aminobutyl)-12-benzyl-9-(1H-indol-3-ylmethyl)-3-[(1R)-1-phenylmethoxyethyl]-1,4,7,10,13-pentazacycloicosane-2,5,8,11,14-pentone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H57N7O6/c1-30(57-29-32-18-8-5-9-19-32)40-44(56)46-25-15-3-2-10-23-39(52)48-37(26-31-16-6-4-7-17-31)42(54)50-38(27-33-28-47-35-21-12-11-20-34(33)35)43(55)49-36(41(53)51-40)22-13-14-24-45/h4-9,11-12,16-21,28,30,36-38,40,47H,2-3,10,13-15,22-27,29,45H2,1H3,(H,46,56)(H,48,52)(H,49,55)(H,50,54)(H,51,53)/t30-,36+,37+,38-,40+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVHQZYJGWGAKN-ZUWUZHNASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NCCCCCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)NCCCCCCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H57N7O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901004468 | |
| Record name | 6-(4-Aminobutyl)-12-benzyl-3-[1-(benzyloxy)ethyl]-9-[(1H-indol-3-yl)methyl]-1,4,7,10,13-pentaazacycloicosa-1,4,7,10,13-pentaene-2,5,8,11,14-pentol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901004468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
780.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84211-54-1 | |
| Record name | Somatostatin, cyclo-(7-aminoheptanoyl-phenylalanyl-tryptophyl-lysyl-benzylthreonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084211541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(4-Aminobutyl)-12-benzyl-3-[1-(benzyloxy)ethyl]-9-[(1H-indol-3-yl)methyl]-1,4,7,10,13-pentaazacycloicosa-1,4,7,10,13-pentaene-2,5,8,11,14-pentol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901004468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


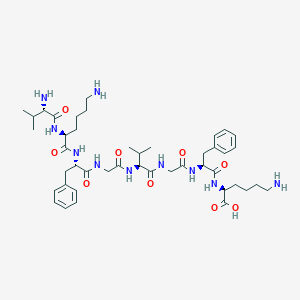



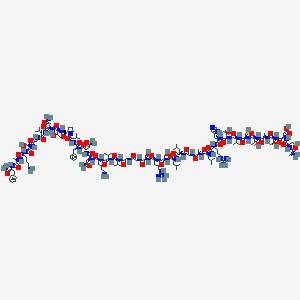
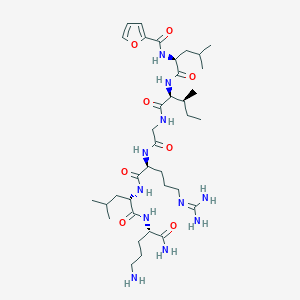
![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B13250.png)
![Lys-[Des-Arg9]Bradykinin](/img/structure/B13264.png)
